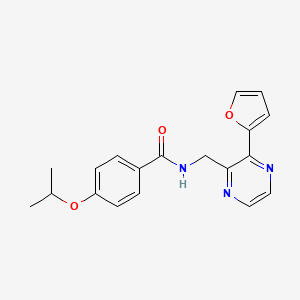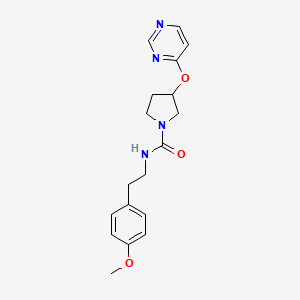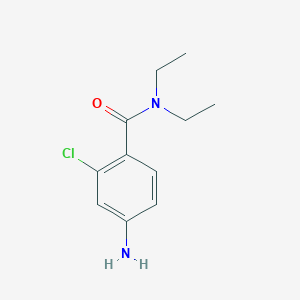![molecular formula C16H20N6O2 B2917129 3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-30-5](/img/structure/B2917129.png)
3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, commonly known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. Despite its toxicity, MPTP has been used as a valuable tool in the study of Parkinson's disease and the development of potential treatments.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antitumor Activities
Compounds within the purine and triazine families have been studied for their potential antiviral and antitumor properties. For example, the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, closely related to the chemical structure of interest, have demonstrated moderate activity against rhinovirus at nontoxic levels (Kim et al., 1978). Similarly, purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines have been synthesized, showing antitumor activity and highlighting the therapeutic potential of these classes of compounds (Ueda et al., 1987).
Synthesis and Chemical Reactions
The intricate synthesis processes and chemical reactions involving triazine derivatives underline their significance in scientific research. Studies have detailed the preparation and photoresponsive characteristics of cyclobutanocrown ethers through reactions involving triazine compounds, indicating their utility in creating light-responsive materials (Akabori et al., 1988). Moreover, the reactivity of acid-catalyzed O-benzylating reagents based on structural isomers of 1,3,5-triazine has been explored, demonstrating the versatility of triazine derivatives in synthetic chemistry (Fujita et al., 2015).
Material Science and Nanotechnology
In material science and nanotechnology, triazine derivatives have been utilized for the development of new materials. For instance, mesoporous polyurethane-nitrogen-doped carbon dot nanocomposites have been synthesized, showing promise as ultrafast, highly selective, and sensitive turn-off fluorescent sensors for Fe3+ ions (Nanbedeh & Faghihi, 2021). This application is particularly relevant to environmental monitoring and the development of sensing technologies.
Drug Delivery and Biomedical Applications
Furthermore, the exploration of triazine and purine derivatives for drug delivery and biomedical applications has been noteworthy. Research into anticancer, anti-HIV-1, and antimicrobial activities of tricyclic triazino and triazolo[4,3-e]purine derivatives has opened new avenues for the development of therapeutic agents (Ashour et al., 2012). These compounds' broad spectrum of activity suggests their potential as versatile pharmaceutical agents.
Eigenschaften
IUPAC Name |
3,4,9-trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-6-8-20-14(23)12-13(19(5)16(20)24)17-15-21(9-7-2)18-10(3)11(4)22(12)15/h6-7,11H,1-2,8-9H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMDKJBLFJXZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16798126 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2917046.png)
![Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate](/img/structure/B2917049.png)
![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)
![2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile](/img/structure/B2917053.png)

![2-(Iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B2917055.png)
![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2917056.png)

![5-(furan-2-yl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2917062.png)


![Propan-2-yl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917065.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)
